molecular formula C8H10FN B1330211 1-(4-Fluorophenyl)ethanamine CAS No. 403-40-7

1-(4-Fluorophenyl)ethanamine

Cat. No. B1330211
CAS RN: 403-40-7
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanamine, also known as 4-Fluoro-alpha-methylbenzylamine, is a chemical compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 g/mol . This compound is also known by other names such as 1-(4-Fluorophenyl)ethylamine and 1-(4-fluorophenyl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for 1-(4-Fluorophenyl)ethanamine is InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 . The canonical SMILES structure is CC(C1=CC=C(C=C1)F)N . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)ethanamine is a clear colorless to yellow or light orange liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

    1-(4-(4-Fluorophenoxy)phenyl)ethanamine

    This compound is available from Sigma-Aldrich, but they do not provide specific applications or analytical data for this product. It’s part of a collection of unique chemicals provided to early discovery researchers .

    (S)-(-)-1-(4-Fluorophenyl)ethylamine

    This compound is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis [(S)-1-(4-fluorophenyl)ethylamine-N]palladium (II) by reacting with palladium (II) acetate .

    ®-1-(4-Fluorophenyl)ethanamine hydrochloride

    This compound is available from Synthonix Corporation, but they do not provide specific applications or analytical data for this product .

    1-(4-(4-Fluorophenoxy)phenyl)ethanamine

    This compound is available from Sigma-Aldrich, but they do not provide specific applications or analytical data for this product .

Safety And Hazards

This compound is classified as having acute toxicity and can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960739
Record name 1-(4-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)ethanamine

CAS RN

403-40-7
Record name 1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-alpha-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Fluorophenyl)ethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5LVU25R8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
SJ Kaspersen, C Sørum, V Willassen, E Fuglseth… - European journal of …, 2011 - Elsevier
A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines have been synthesised, characterised and tested for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity…
Number of citations: 46 www.sciencedirect.com
JT Lin, DG Chen, LS Yang, TC Lin… - Angewandte Chemie …, 2021 - Wiley Online Library
Through the incorporation of various halogen‐substituted chiral organic cations, the effects of chiral molecules on the chiroptical properties of hybrid organic–inorganic perovskites (…
Number of citations: 63 onlinelibrary.wiley.com
Z Wan, A Hall, Y Jin, JN Xiang, E Yang… - Bioorganic & medicinal …, 2011 - Elsevier
SAR of a novel series of pyridazine-derived γ-secretase modulators is described. Compound 25 was found to be a potent modulator in vitro, which on further profiling, was found to …
Number of citations: 26 www.sciencedirect.com
HL Wang, J Katon, C Balan, AW Bannon… - Journal of medicinal …, 2007 - ACS Publications
Based on the previously reported clinical candidate, AMG 517 (compound 1), a series of related piperazinylpyrimidine analogues were synthesized and evaluated as antagonists of the …
Number of citations: 76 pubs.acs.org
DS Weinstein, W Liu, K Ngu, C Langevine… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2,4,5-tri-substituted imidazoles has proven to be highly potent in inhibiting mammalian 15-lipoxygenase (15-LO) with excellent selectivity over human isozymes 5- and P-12-…
Number of citations: 63 www.sciencedirect.com
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org
MM Pakulski, SK Mahato, MJ Bosiak… - Tetrahedron …, 2012 - Elsevier
The reduction of representative alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene oxazaborolidines, derived from (1R)-nopinone and (1R)-camphor, gave the …
Number of citations: 21 www.sciencedirect.com
Z Yan, X Cai, X Yang, B Song, Z Chen… - Chinese Journal of …, 2009 - Wiley Online Library
An environmentally benign method has been developed for the synthesis of novel chiral thiourea derivatives in high yields in ionic liquid [Bmim]PF 6 . The ionic solvent can be …
Number of citations: 15 onlinelibrary.wiley.com
X Guo, N Xue, M Zhang, R Ettelaie, H Yang - Nature Communications, 2022 - nature.com
Robust millimeter-sized spherical particles with controlled compositions and microstructures hold promises of important practical applications especially in relation to continuous flow …
Number of citations: 11 www.nature.com
C Sørum, N Simić, E Sundby… - Magnetic Resonance in …, 2010 - Wiley Online Library
Chemical shift assignment of seven N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, six of which are fluorinated, have been performed based on 1 H, 13 C, …

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